Chemical Identity and Purity: The Only Verifiable Quantitative Dimension Distinguishing Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone from Its 1-Oxa Regioisomer
The target compound (CAS 1422068-10-7) is unequivocally distinguished from its 1-oxa-8-azaspiro regioisomer (CAS 1422138-50-8) by IUPAC name, SMILES, and InChI Key. Both share the identical molecular formula (C₁₃H₂₂N₂O₃) and molecular weight (254.33 g/mol), making them isomeric and analytically unresolvable by mass spectrometry alone . The commercially specified purity for the target compound is 97% , which is comparable to the 97% specification reported for the 1-oxa isomer . No quantitative purity advantage is claimed; the differentiation lies in the verified chemical identity that procures the correct regioisomer for a specific SAR program.
| Evidence Dimension | Chemical identity (regioisomer differentiation) |
|---|---|
| Target Compound Data | CAS 1422068-10-7; IUPAC 3-(morpholine-4-carbonyl)-2-oxa-7-azaspiro[4.5]decane; SMILES O=C(N1CCOCC1)C2OCC3(CNCCC3)C2; Purity 97% |
| Comparator Or Baseline | Morpholino(1-oxa-8-azaspiro[4.5]decan-3-yl)methanone; CAS 1422138-50-8; SMILES C1CNCCC12CC(CO2)C(=O)N3CCOCC3; Purity 97% |
| Quantified Difference | Identity difference: oxygen at position 2 vs position 1 of the spirocyclic framework; identical molecular formula and MW; purity equivalent (97% vs 97%) |
| Conditions | Vendor product specifications; SMILES comparison from Chemenu and smolecule databases |
Why This Matters
In lead optimization campaigns, regioisomer identity directly determines the pharmacophore geometry; substituting the 1-oxa isomer for the 2-oxa isomer without explicit bridging SAR studies constitutes an uncontrolled variable that can confound structure-activity conclusions.
